molecular formula C16H15NO3 B3004104 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 486994-23-4

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B3004104
CAS RN: 486994-23-4
M. Wt: 269.3
InChI Key: XUMPPPBHDOMGSD-UHFFFAOYSA-N
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Description

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide is a compound that has been synthesized and studied for various properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties have been investigated, which can give insights into the behavior and characteristics of similar acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide compounds involves various organic reactions. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate in DMF solvent . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide could also involve nucleophilic substitution reactions and amide bond formation under suitable conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-Methylphenyl)acetamide was determined, showing that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent . The crystal structure of 2-(2-formylphenoxy)acetamide was confirmed by X-ray diffraction analysis, crystallizing in the monoclinic crystal system with the centrosymmetric space group P21/n . These findings indicate that the molecular structure of acetamide derivatives can be complex and is influenced by the nature of the substituents.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can be hydrolyzed to form silanols . This suggests that 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide may also participate in reactions with organosilanes or other electrophiles, potentially leading to the formation of heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been characterized using spectroscopic methods and computational studies. For instance, the spectroscopic properties of 2-(2-formylphenoxy)acetamide were studied both experimentally and theoretically, and its stability, hardness, softness, and charge distribution were investigated using DFT calculations . The compound's antiviral activity against SARS-CoV-2 was also evaluated through molecular docking studies, indicating its potential pharmaceutical applications . These studies demonstrate that acetamide derivatives can exhibit a range of physical and chemical properties that may be tailored for specific applications.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

2-(2-Formylphenoxy)-N-(2-Methylphenyl)Acetamide is utilized in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in antimalarial drug synthesis, using various acyl donors. Vinyl acetate was identified as the best acyl donor due to its irreversible reaction and kinetic control (Magadum & Yadav, 2018).

Flavoring Substance Evaluation

Another application involves its use as a flavoring substance in food. Younes et al. (2018) conducted an evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, a related compound, for its safety as a flavoring agent in food. The study concluded that there is no safety concern for its use at the estimated level of dietary exposure (Younes et al., 2018).

Herbicide Metabolism

Coleman et al. (2000) researched the metabolism of chloroacetamide herbicides, including compounds similar to 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide. They investigated the complex metabolic activation pathways of these herbicides and their potential carcinogenic effects (Coleman et al., 2000).

Synthesis and Optical Properties of Orcinolic Derivatives

The compound's derivatives have been studied for their synthesis, crystal structure, and optical properties. Wannalerse et al. (2022) examined orcinolic derivatives as indicators for OH− ions, revealing their structural and optical characteristics, which could be relevant in various scientific applications (Wannalerse et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) explored the potential of 2-(substituted phenoxy)acetamide derivatives as anticancer, anti-inflammatory, and analgesic agents. Their study revealed the promise of certain compounds, particularly those with halogens on the aromatic ring, for therapeutic applications (Rani et al., 2014).

properties

IUPAC Name

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-6-2-4-8-14(12)17-16(19)11-20-15-9-5-3-7-13(15)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPPPBHDOMGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide

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